[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Brand Name: Vulcanchem
CAS No.: 2246556-71-6
VCID: VC6697975
InChI: InChI=1S/C8H7BF4O3/c10-7-3-5(16-4-8(11,12)13)1-2-6(7)9(14)15/h1-3,14-15H,4H2
SMILES: B(C1=C(C=C(C=C1)OCC(F)(F)F)F)(O)O
Molecular Formula: C8H7BF4O3
Molecular Weight: 237.94

[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

CAS No.: 2246556-71-6

Cat. No.: VC6697975

Molecular Formula: C8H7BF4O3

Molecular Weight: 237.94

* For research use only. Not for human or veterinary use.

[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid - 2246556-71-6

Specification

CAS No. 2246556-71-6
Molecular Formula C8H7BF4O3
Molecular Weight 237.94
IUPAC Name [2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C8H7BF4O3/c10-7-3-5(16-4-8(11,12)13)1-2-6(7)9(14)15/h1-3,14-15H,4H2
Standard InChI Key JKJAZJUTJUVASZ-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)OCC(F)(F)F)F)(O)O

Introduction

[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a complex organic compound featuring a phenyl ring substituted with a fluorine atom, a trifluoroethoxy group, and a boronic acid functional group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles like halides in the presence of a palladium catalyst.

Synthesis Methods

The synthesis of [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid precursor in the presence of a catalyst. The trifluoroethoxy group can be introduced through nucleophilic substitution reactions.

Applications

  • Organic Synthesis: This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

  • Pharmaceutical Research: It serves as a building block for developing new pharmaceuticals due to its unique chemical structure.

  • Materials Science: Its fluorinated and boronic acid functionalities make it useful in the development of specialty materials.

Safety and Handling

  • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation).

  • Precautionary Statements: P501 (dispose of contents/container to an approved waste disposal plant), P270 (do not eat, drink or smoke when using this product), P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (if on skin: wash with plenty of soap and water), P337+P313 (if eye irritation persists: get medical advice/attention), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (take off contaminated clothing and wash before reuse), P332+P313 (if skin irritation occurs: seek medical advice/attention), P301+P312+P330 (if swallowed: call a poison center or doctor/physician if you feel unwell. Rinse mouth).

Research Findings and Future Directions

Research on [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is focused on its utility in organic synthesis and potential applications in pharmaceutical and materials science. The compound's unique structure, featuring both fluorine and trifluoroethoxy groups, enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions.

Future research directions may include exploring its role in developing novel pharmaceuticals and advanced materials, as well as investigating its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acidC8H7BF4O3Fluorine and trifluoroethoxy groups enhance reactivity and stability
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acidC8H7BF4O3Similar structure but with a different fluorine position
4-Trifluoromethoxyphenylboronic acidC7H6BF3O3Contains a trifluoromethoxy group instead of trifluoroethoxy

Each of these compounds has unique properties and applications based on their structural differences.

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